Welcome to the BenchChem Online Store!
molecular formula C9H7ClFNS B8584280 4-Chloro-2-ethyl-6-fluoro-1,3-benzothiazole

4-Chloro-2-ethyl-6-fluoro-1,3-benzothiazole

Cat. No. B8584280
M. Wt: 215.68 g/mol
InChI Key: WCGUTEZFJCLURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05888940

Procedure details

A solution of 0.2 mol of ethyl magnesium bromide in diethyl ether was added to a solution of 22.0 g (0.1 mol) of 2,4-dichloro-6-fluorobenzothiazole and 3.3 g (5 mmol) of dichlorobis(triphenylphosphine)nickel in 0.5 1 of diethyl ether. Stirring was carried out for 2 hours, after which the mixture was poured onto saturated aqueous ammonium chloride solution. The product was extracted with diethyl ether. The combined organic phases were washed with water, dried over magnesium sulfate and finally evaporated down. Purification of the crude product was effected by means of silica gel chromatography (eluent: 8:2 cyclohexane/methyl tert-butyl ether). Yield: 10.3 g.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].Cl[C:6]1[S:7][C:8]2[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([Cl:16])[C:9]=2[N:10]=1.[Cl-].[NH4+]>C(OCC)C.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:16][C:11]1[C:9]2[N:10]=[C:6]([CH2:1][CH3:2])[S:7][C:8]=2[CH:14]=[C:13]([F:15])[CH:12]=1 |f:2.3,^1:26,45|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C(=CC(=C2)F)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3.3 g
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
finally evaporated down
CUSTOM
Type
CUSTOM
Details
Purification of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=CC2=C1N=C(S2)CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.